Allopregnanolone

概要

説明

アロプレグナノロンは、γ-アミノ酪酸タイプA(GABA_A)受容体の正のアロステリックモジュレーターとして作用し、中枢神経系に強力な影響を与えることが知られています . この化合物は、ストレス、不安、気分の調節において重要な役割を果たし、さまざまな神経精神疾患における治療の可能性について広範囲にわたって研究されてきました .

2. 製法

合成経路と反応条件: アロプレグナノロンの合成は、一般的にプロゲステロンの還元を伴います。 一般的な方法の1つは、メタノール中の水素化ホウ素ナトリウム(NaBH4)を使用してプロゲステロンを5α-ジヒドロプロゲステロンに還元し、続いて水素化アルミニウムリチウム(LiAlH4)を用いてさらに還元してアロプレグナノロンを得る方法です .

工業的生産方法: アロプレグナノロンの工業的生産は、同様の還元プロセスを大規模に行うことで行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、3α-トリフルオロアセトキシ-5α-プレグナン-20-オンなどの中間体の生成を伴い、これはその後加水分解されてアロプレグナノロンを生成します .

作用機序

生化学分析

Biochemical Properties

Allopregnanolone interacts with several enzymes, proteins, and other biomolecules. It presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters, such as the Pregnane X Receptor (PXR), membrane progesterone receptors (mPR), and the ionotropic GABA-A receptor . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects diverse aspects of neural cell physiology, including cell proliferation and survival, migration, and gene expression . It also induces cell proliferation and migration, critical processes involved in cancer progression .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a positive allosteric modulator of the GABA-A receptor . This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thereby reducing neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study of mesial temporal lobe epilepsy, this compound was found to decrease interictal spiking and fast ripples .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on Alzheimer’s disease, this compound was found to restore cognition, reduce inflammation, and lower β-amyloid generation at sub-sedative doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolic intermediate in an androgen backdoor pathway from progesterone to dihydrotestosterone . This pathway occurs during normal male fetus development, with placental progesterone serving as the feedstock .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of allopregnanolone typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) in methanol to reduce progesterone to 5α-dihydroprogesterone, followed by further reduction using lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar reduction processes but on a larger scale. The process is optimized for high yield and purity, often involving the formation of intermediates such as 3α-trifluoroacetoxy-5α-pregnan-20-one, which is then hydrolyzed to produce this compound .

化学反応の分析

反応の種類: アロプレグナノロンは、次のようなさまざまな化学反応を起こします。

酸化: 5α-ジヒドロプロゲステロンを形成するために酸化できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)を使用できます。

主な生成物:

5α-ジヒドロプロゲステロン: 酸化によって生成されます。

アロプレグナノロン誘導体: 置換反応によって生成されます.

4. 科学研究の応用

アロプレグナノロンは、科学研究において幅広い用途があります。

科学的研究の応用

Neurodegenerative Disease Treatment

Allopregnanolone has shown promise in treating various neurodegenerative conditions, particularly Alzheimer’s disease. Research indicates that it promotes neurogenesis and reduces amyloid plaque accumulation in transgenic mouse models of Alzheimer’s disease. Key findings include:

- Neurogenic Effects : this compound has been demonstrated to increase the proliferation of neural progenitor cells both in vitro and in vivo. In studies involving 3xTgAD mice, treatment with this compound resulted in enhanced neurogenesis within the dentate gyrus and subventricular zone .

- Reduction of Amyloid Burden : this compound significantly decreased beta-amyloid levels and microglial activation, which are critical factors in Alzheimer’s pathology. This effect was linked to improved cognitive function, as evidenced by enhanced performance on learning and memory tests .

Table 1: Summary of this compound's Effects in Alzheimer's Models

| Study | Model | Key Findings |

|---|---|---|

| Wang et al., 2010 | 3xTgAD Mice | Increased neurogenesis, reduced amyloid deposition |

| Chen et al., 2020 | AD Mouse Model | Improved mitochondrial function, enhanced neuron maturation |

| Zhang et al., 2015 | AD Mouse Model | Improved learning and memory performance |

Mood Disorders

This compound has emerged as a potential treatment for mood disorders, particularly postpartum depression. Clinical studies have shown that it can rapidly alleviate depressive symptoms:

- Brexanolone : A synthetic form of this compound (brexanolone) has been approved for treating postpartum depression. Clinical trials demonstrated that brexanolone infusion led to significant reductions in depression scores within hours of administration .

- Mechanism of Action : this compound acts as an allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism is thought to underlie its anxiolytic and antidepressant effects .

Table 2: Clinical Studies on this compound for Mood Disorders

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Pressman et al., 2020 | Postpartum Women | Brexanolone infusion | Rapid improvement in depression scores |

| Frye et al., 2023 | MDD Patients | This compound infusion | Significant reduction in depressive symptoms |

Neuroprotection and Recovery from Brain Injury

This compound has been investigated for its neuroprotective properties following traumatic brain injury (TBI) and other neurological insults:

- Traumatic Brain Injury : Preclinical studies suggest that this compound administration after TBI can enhance recovery by promoting neuronal survival and reducing inflammation .

- Mechanisms : It is believed that this compound modulates inflammatory responses and promotes repair mechanisms within the brain, potentially through its effects on GABA_A receptors and other signaling pathways .

Ongoing Research and Future Directions

Research into this compound is expanding rapidly, with ongoing clinical trials exploring its applications across various psychiatric and neurological disorders:

類似化合物との比較

アロプレグナノロンは、神経ステロイドの中で、GABA_A受容体の調節において高い効力と効果を発揮することで独自の存在感を示しています . 類似の化合物には、以下が含まれます。

プレグナノロン: アロプレグナノロンの異性体で、類似した効果がありますが、効力は弱いです.

ガナキソロン: アロプレグナノロンの合成アナログで、現在、てんかんやその他の病状の治療における可能性について研究されています.

アルファキソロンとアルファドロロン: 麻酔作用を持つ合成誘導体です.

アロプレグナノロンは、天然に存在し、神経精神疾患における大きな治療の可能性を秘めていることから、他の神経ステロイドとは一線を画しています .

生物活性

Allopregnanolone (ALLO), a neuroactive steroid derived from progesterone, exhibits significant biological activity primarily through its modulation of the γ-aminobutyric acid type A (GABA) receptor. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders.

This compound acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA, the principal neurotransmitter responsible for reducing neuronal excitability. This action is similar to that of benzodiazepines, providing anxiolytic, sedative, and anticonvulsant effects .

Key Molecular Interactions:

- GABA Receptor Modulation : ALLO increases the frequency and duration of GABA-induced chloride channel opening, leading to enhanced inhibitory neurotransmission .

- Neuroprotective Effects : It has been shown to protect neurons from excitotoxicity and reduce neuroinflammation by modulating various signaling pathways .

Physiological Effects

The physiological effects of this compound are diverse and include:

- Anxiolytic Effects : Clinical studies indicate that ALLO administration reduces anxiety-related behaviors in both animal models and humans. For instance, it has been shown to decrease activity in brain regions associated with negative emotions, such as the amygdala .

- Neurogenesis : ALLO promotes neurogenesis in the hippocampus, which is crucial for learning and memory. Studies have demonstrated that it can restore cognitive functions in models of Alzheimer's disease .

- Pain Modulation : Research indicates that ALLO may play a role in pain relief by enhancing pain thresholds and ameliorating neuropathic pain symptoms .

1. Anxiety Disorders

A study involving this compound infusions demonstrated significant reductions in anxiety levels among participants, correlating with increased connectivity between the amygdala and prefrontal cortex .

2. Alzheimer's Disease

In preclinical trials using 3xTgAD mice, ALLO treatment resulted in decreased beta-amyloid accumulation and improved cognitive function through enhanced neurogenesis .

3. Post-Traumatic Stress Disorder (PTSD)

Research has shown that deficits in this compound levels are linked to PTSD severity. Administration of ALLO has been proposed as an adjunct therapy to enhance exposure-based treatments for PTSD patients .

Pharmacokinetics and Therapeutic Challenges

Despite its promising biological activity, this compound faces challenges regarding bioavailability due to extensive hepatic metabolism. Strategies to enhance its pharmacokinetic profile include developing synthetic analogs or alternative delivery methods .

Research Trends

Recent studies have highlighted several trends in this compound research:

- Investigations into its role in modulating stress responses.

- Exploration of its effects on mood regulation and potential as a treatment for depression.

- Studies focusing on sex differences in response to ALLO treatment, indicating a need for gender-specific therapeutic approaches .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| GABA Modulation | Enhances inhibitory neurotransmission leading to anxiolytic effects |

| Neuroprotection | Protects against excitotoxicity and reduces inflammation |

| Neurogenesis | Promotes the proliferation of neural progenitor cells |

| Pain Relief | Increases pain thresholds; effective against neuropathic pain |

| Mood Regulation | Potential treatment for anxiety and depressive disorders |

特性

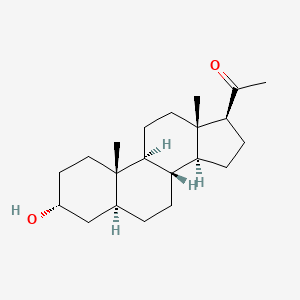

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-SYBPFIFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016239 | |

| Record name | Allopregnan-3α-ol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allopregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Brexanolone is a neuroactive steroid that occurs naturally (referred to as natural allopregnanolone) in the body when the female sex hormone progesterone is metabolized. This steroid compound is also believed to exhibit activity as a barbiturate-like, positive allosteric modulator of both synaptic and extrasynaptic GABA(a) receptors. In doing so, brexanolone can enhance the activity of GABA at such receptors by having GABA(a) receptor calcium channels open more often and for longer periods of time. Furthermore, it is believed that brexanolone elicits such action on GABA(a) receptors at a binding site that is distinct from those associated with benzodiazepines. Concurrently, GABA is considered the principal inhibitory neurotransmitter in the human body. When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors. With enough chloride ions conducted, the local, associated neuron membrane potentials are hyperpolarized - making it more difficult or less likely for action potentials to fire, ultimately resulting in less excitation of the neurons, like those involved in neuronal pathways that may be in part responsible for eliciting certain traits of PPD like stress, anxiety, etc. Postpartum depression (PPD) is a mood disorder that can affect women after childbirth. Women with PPD experience feelings of extreme sadness, anxiety, and exhaustion that can make it difficult or even dangerous for them to perform various daily activities or care for themselves or for others, including newborn. Although the exact pathophysiology of PPD remains unknown, it is believed that altered profiles and rapid, unpredictable fluctuations in the blood concentrations of neuroactive steroids like endogenous brexanolone (among others), GABA, and GABA receptors occur in women who are at risk of PPD after childbirth. In particular, within the context of PPD, it is proposed that endogenous brexanolone levels can quickly drop or fluctuate variedly after childbirth and that GABA(a) receptor levels and expression are decreased and down-regulated throughout pregnancy. Such fluctuations and decreases may consequently leave women susceptible to the possibility of PPD. As a medication, synthetic brexanolone can subsequently facilitate a return of positive allosteric modulator GABA(a) modulation while GABA(a) receptor levels and expression gradually return to normal in the time following postpartum. As such, studies suggest the potential for the development of brexanolone as a new mechanism for treatment of PPD that is directly related to the underlying pathophysiology as opposed to many other antidepressant medications whose pharmacological actions are usually entirely unrelated. | |

| Record name | Brexanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

516-54-1 | |

| Record name | 3α-Hydroxy-5α-pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brexanolone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brexanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopregnan-3α-ol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREXANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39XZ5QV8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | Allopregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。